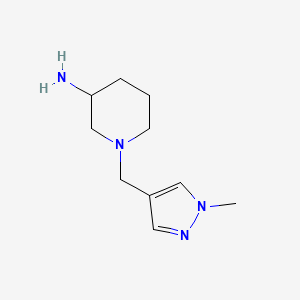
1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N5 and its molecular weight is 165.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azide-containing compounds are known to be versatile in their interactions with various biological targets due to the reactivity of the azide group .
Mode of Action
It’s worth noting that azide groups are often used in “click” chemistry, a type of chemical reaction known for its reliability, specificity, and speed . In this context, the azide group in the compound could potentially interact with alkyne groups present in biological targets, forming a stable triazole ring .
Biochemical Pathways
Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the azide group could potentially influence these properties, as azides are known to be reactive and could potentially undergo transformations in the body .
Result of Action
Given the reactivity of the azide group, it is plausible that the compound could induce various changes at the molecular and cellular level, depending on the specific targets it interacts with .
Action Environment
The action of 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole could potentially be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the reactivity of the azide group and thus the compound’s overall action .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in bioconjugation techniques, where this compound is used to label or modify biomolecules. The compound’s interactions with enzymes such as azide reductases and proteins containing alkyne groups are of particular interest, as these interactions facilitate the formation of covalent bonds, enabling the study of protein-protein interactions, enzyme activity, and cellular processes .
Cellular Effects
This compound influences various cellular processes through its ability to modify biomolecules. In cellular environments, this compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity and interactions. Additionally, this compound has been shown to impact gene expression by modifying transcription factors or other regulatory proteins. These modifications can lead to changes in cellular metabolism, as the altered proteins may affect metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of this compound involves its azido group, which can participate in cycloaddition reactions with alkyne-containing biomolecules. This reaction forms a stable triazole linkage, effectively modifying the target biomolecule. The compound can inhibit or activate enzymes by covalently binding to their active sites or regulatory domains. Additionally, this compound can influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can lead to gradual degradation, especially in the presence of reducing agents or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with modifications to biomolecules persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by azide reductases, leading to the formation of amine derivatives. Additionally, this compound can affect metabolic flux by modifying key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These localizations can influence the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Properties
IUPAC Name |
1-(2-azidoethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-6-5-7(2)12(10-6)4-3-9-11-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGFXAQHVTZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)


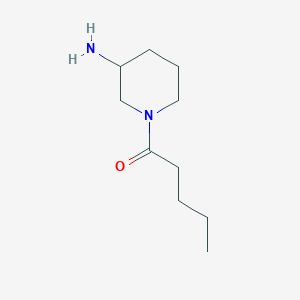
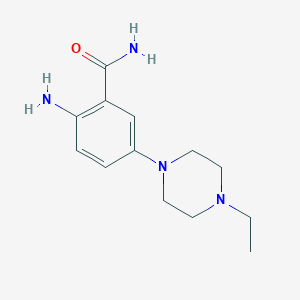
![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
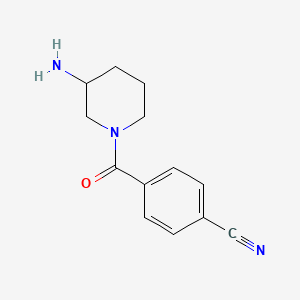
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)


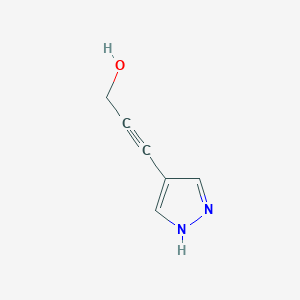
![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)
